

Unveiling the Structure of 4-Hydroxybenzaldehyde Rhamnoside: A Comparative Spectroscopic Analysis

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Compound of Interest		
Compound Name:	4-Hydroxybenzaldehyde rhamnoside	
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For researchers, scientists, and professionals in drug development, the precise structural confirmation of isolated natural compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the spectroscopic data for **4-Hydroxybenzaldehyde rhamnoside**, a naturally occurring phenolic glycoside, alongside structurally related and biologically active compounds. Detailed experimental protocols and data visualizations are presented to aid in the unequivocal identification and characterization of this molecule.

Structural Confirmation of 4-Hydroxybenzaldehyde Rhamnoside

4-Hydroxybenzaldehyde rhamnoside is a glycosidic derivative of 4-hydroxybenzaldehyde, where a rhamnose sugar moiety is attached to the phenolic hydroxyl group. Its chemical formula is C13H16O6 with a molecular weight of 268.26 g/mol .[1] The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A pivotal piece of evidence for the structure of **4-Hydroxybenzaldehyde rhamnoside** is its 13C NMR spectrum. The data, obtained in DMSO-d6, reveals the characteristic signals for both the benzaldehyde and the rhamnose units, confirming the connectivity between the two moieties.[1]



Comparative Analysis with Alternative Compounds

To provide a comprehensive understanding of the spectroscopic features of **4- Hydroxybenzaldehyde rhamnoside**, a comparison with other structurally related or functionally relevant glycosides is essential. The following compounds have been selected for this comparative analysis:

- Kaempferol-3-O-rhamnoside: A flavonoid glycoside with a similar rhamnose sugar unit.
- Quercetin-3-O-rhamnoside: Another common flavonoid glycoside, allowing for comparison of the aglycone's influence on the spectral data.[2][3]
- Gastrodin: A phenolic glycoside with a different sugar moiety (glucose) and aglycone.
- Salidroside: A phenylethanoid glycoside, offering a different structural class for comparison.

The selection of these alternatives allows for a detailed examination of the spectral signatures associated with the 4-hydroxybenzaldehyde aglycone and the α -L-rhamnopyranosyl sugar moiety.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Hydroxybenzaldehyde rhamnoside** and the selected alternative compounds.

Table 1: 13C NMR Spectroscopic Data (ppm)



Carbon	4- Hydroxyben zaldehyde Rhamnosid e (DMSO- d6)[1]	Kaempferol -3-O- rhamnoside (DMSO-d6)	Quercetin- 3-O- rhamnoside (DMSO-d6) [3]	Gastrodin (DMSO-d6) [4]	Salidroside (DMSO-d6)
Aglycone					
C-1	129.9	121.1	121.2	136.0	129.3
C-2	132.0	130.8	115.6	127.8	115.3
C-3	116.9	145.0	145.0	115.8	156.1
C-4	161.2	148.5	148.5	156.1	115.3
C-5	116.9	115.9	115.9	115.8	129.3
C-6	132.0	130.8	121.2	127.8	-
C=O	191.0	177.5	177.6	-	-
Sugar Moiety					
C-1'	98.5	101.8	101.8	100.4	102.7
C-2'	70.2	70.4	70.4	81.0	73.8
C-3'	70.6	70.6	70.6	76.0	76.8
C-4'	72.0	71.3	71.3	70.0	70.2
C-5'	68.9	71.8	71.8	76.9	77.0
C-6'	18.0	17.8	17.8	62.5	61.1

Table 2: Mass Spectrometry Data (m/z)



Compound	Molecular Formula	[M+H]+	[M+Na]+	Key Fragment Ions
4- Hydroxybenzalde hyde Rhamnoside	C13H16O6	269.09	291.07	123.04 (aglycone)
Kaempferol-3-O-rhamnoside	C21H20O10	433.11	455.09	287.06 (aglycone)
Quercetin-3-O-rhamnoside	C21H20O11	449.10	471.08	303.05 (aglycone)
Gastrodin	C13H18O7	287.11	309.09	124.05 (aglycone fragment)
Salidroside	C14H20O7	301.12	323.10	138.07 (aglycone)

Table 3: IR Spectroscopy Data (cm-1)



Functional Group	4- Hydroxybenzal dehyde Rhamnoside	Quercetin-3-O-rhamnoside[2]	Gastrodin	Salidroside
O-H Stretch	~3400 (broad)	3305 (broad)	~3400 (broad)	~3400 (broad)
C-H Stretch (Aromatic)	~3050	-	~3050	~3050
C-H Stretch (Aliphatic)	~2950	2900	~2950	~2950
C=O Stretch (Aldehyde)	~1680	-	-	-
C=O Stretch (Ketone)	-	1652	-	-
C=C Stretch (Aromatic)	~1600, ~1510	1629	~1600, ~1510	~1600, ~1510
C-O-C Stretch (Glycosidic)	~1150	1139	~1150	~1150

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 125 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were infused directly into the source. Data was acquired in both positive and negative ion modes.

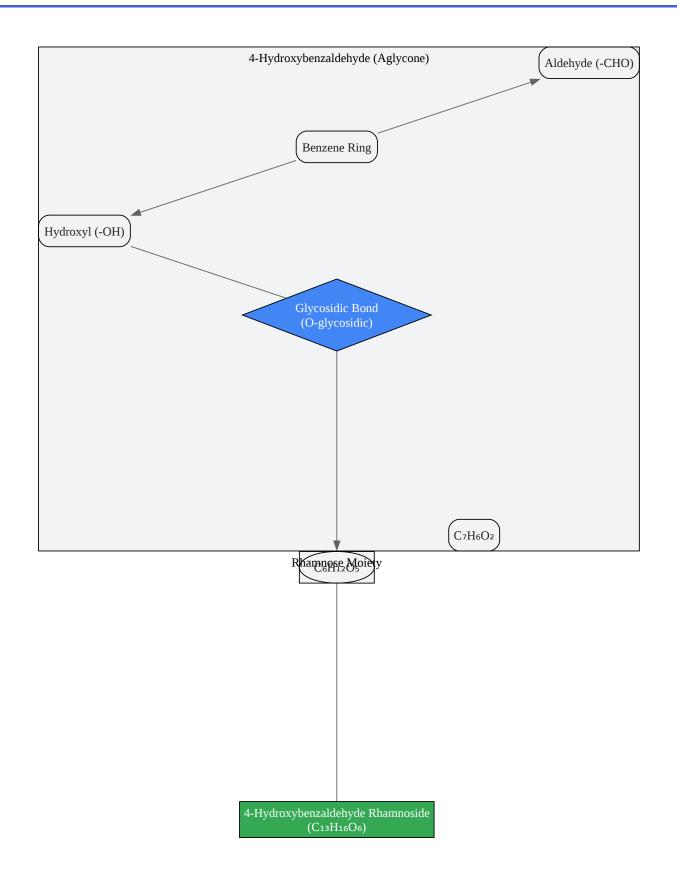
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet method. Spectra were recorded in the range of 4000-400 cm-1.



Visualizing the Structural Relationship

The following diagram illustrates the structural relationship between **4-Hydroxybenzaldehyde rhamnoside** and its aglycone, highlighting the key functional groups.





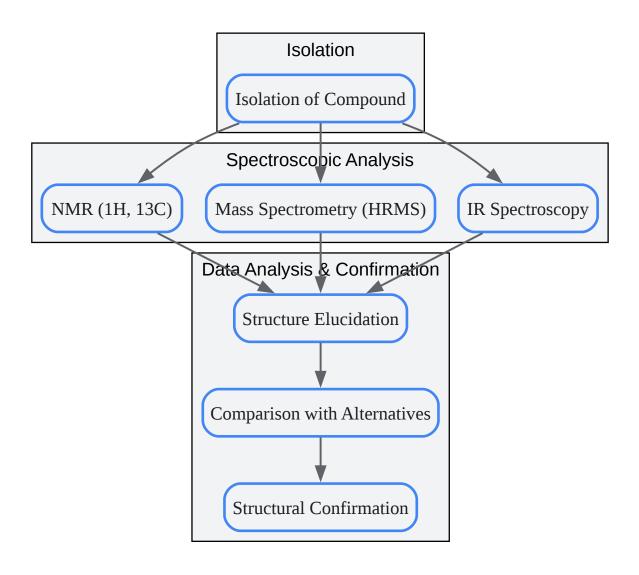
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Caption: Structural assembly of **4-Hydroxybenzaldehyde rhamnoside**.



Signaling Pathway and Experimental Workflow

The structural confirmation process follows a logical workflow, integrating data from multiple spectroscopic techniques.



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Caption: Experimental workflow for structural confirmation.

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